molecular formula C17H25FN4O4S B4008126 N-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-isopropylethanediamide

N-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-isopropylethanediamide

Cat. No. B4008126
M. Wt: 400.5 g/mol
InChI Key: WPURONNFVGOBHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-{4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-isopropylethanediamide and related compounds typically involves fluoride displacement on a precursor salt, followed by purification techniques such as HPLC to achieve high chemical purity. Studies have demonstrated various methods for attaching fluorine or other substituents to aromatic compounds, indicating the complexity and versatility of synthesizing such compounds (Kiesewetter et al., 1993).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques like X-ray crystallography, which reveals the conformation of the piperazine ring and the orientation of substituents. These studies provide insights into the 3D arrangement of atoms and the molecular geometry, which is crucial for understanding the compound's reactivity and interaction with biological targets (Kumar et al., 2007).

Chemical Reactions and Properties

N-(2-{4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-isopropylethanediamide is involved in reactions characteristic of sulfonamide and piperazine functional groups. These include sulfomethylation reactions, which introduce methanesulfonate groups into the molecule, affecting its solubility and reactivity. Such modifications are critical for developing potential pharmacological agents (Westrenen & Sherry, 1992).

Scientific Research Applications

Analytical Derivatization in Liquid Chromatography

A study by Hsin‐Lung Wu et al. (1997) developed a new sulfonate reagent for analytical derivatization in liquid chromatography, which shares structural similarities with "N-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-isopropylethanediamide." The reagent, designed for sensitive detection after tagging to an analyte, consists of a fluorophore for detection and a tertiary amino function for post-derivatization removal. This approach enhances liquid chromatography's sensitivity and specificity, applicable in the quantification of various analytes, including acids, demonstrating the chemical's utility in enhancing analytical methodologies Hsin‐Lung Wu et al., Journal of Chromatography A, 1997.

Radiotracer Synthesis for Neurological Research

Research by M. Haka et al. (1989) evaluated aromatic nucleophilic substitution reactions for synthesizing aryl [18F]fluorides, including compounds structurally related to "N-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-isopropylethanediamide." Such compounds are pivotal in creating radiotracers like [18F]GBR 13119, aimed at investigating the dopamine uptake system via positron emission tomography (PET). This synthesis route facilitates the development of novel PET radiotracers, contributing to our understanding of neurological disorders and brain function M. Haka et al., Journal of Labelled Compounds and Radiopharmaceuticals, 1989.

Chemical Modifications for Enhanced Biological Applications

J. van Westrenen and A. Sherry (1992) described the sulfomethylation of piperazine, leading to derivatives with potential biological applications. The study highlights the chemical versatility of piperazine derivatives, including those similar to "N-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-isopropylethanediamide," for developing mixed-side-chain macrocyclic chelates. These chelates are crucial in medical imaging and drug delivery, showcasing the compound's role in creating targeted therapeutic and diagnostic agents J. van Westrenen et al., Bioconjugate Chemistry, 1992.

Development of Novel Insecticides

A study by Masanori Tohnishi et al. (2005) on flubendiamide, which, while not directly related, shares functional groups with the queried compound, exemplifies the broader application of such chemical structures in developing novel insecticides. Flubendiamide's unique structure, featuring sulfonyl and fluorophenyl groups, provides high insecticidal activity, particularly against lepidopterous pests. This research underscores the potential of structurally similar compounds in agricultural applications, contributing to the development of new pesticides with specific modes of action Masanori Tohnishi et al., Journal of Pesticide Science, 2005.

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN4O4S/c1-13(2)20-17(24)16(23)19-7-8-21-9-11-22(12-10-21)27(25,26)15-5-3-14(18)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPURONNFVGOBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-isopropylethanediamide
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N-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-isopropylethanediamide

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